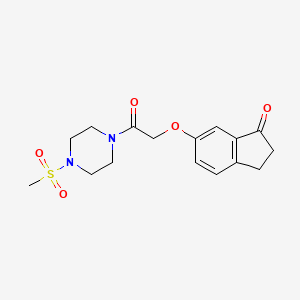

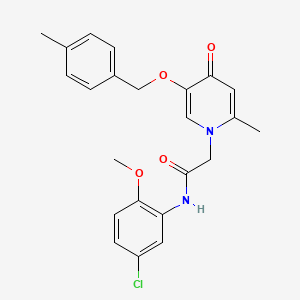

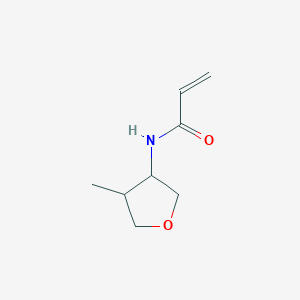

![molecular formula C9H15N3OS B2779017 [4-(吗啉-4-基甲基)-1,3-噻唑-2-基]甲胺 CAS No. 933748-62-0](/img/structure/B2779017.png)

[4-(吗啉-4-基甲基)-1,3-噻唑-2-基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, has been analyzed . In these compounds, a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine . The morpholine ring adopts a chair conformation . The molecular structure is stabilized by weak C–H···S hydrogen bonds in addition to C–H···π and π···π interactions .科学研究应用

磷酸肌醇 3-激酶的抑制

4-(1,3-噻唑-2-基)吗啉衍生物,包括类似于 4-(吗啉-4-基甲基)-1,3-噻唑-2-基]甲胺的结构,已被确定为磷酸肌醇 3-激酶 (PI3K) 的有效且选择性抑制剂。这一发现为开发针对癌症和其他疾病中 PI3K 依赖性途径的新型治疗剂提供了基础。这些化合物的体内功效证明了它们在癌症治疗模型中的潜在用途,特别是在肿瘤生长的异种移植模型中 (Alexander 等,2008)。

抗结核和抗真菌活性

对吗啉衍生物的研究也导致了具有显着抗结核和抗真菌活性的化合物的合成。该研究重点关注 2-氨基-5-(3,5-二甲基-H-吡唑-1-基)-1,3,4-噻二唑与 α-卤代芳基酮的反应,从而产生各种吗啉-4-基甲基衍生物。这些化合物表现出有希望的抗结核和抗真菌特性,突出了吗啉类分子在治疗传染病中的潜力 (Syed 等,2013)。

结构和光谱分析

类似化合物 3-(吗啉-4-基甲基)-1,3-苯并噻唑-2-硫酮的晶体结构和光谱分析已被报道,提供了对这些分子内构象和分子间相互作用的见解。此类分析对于了解有助于吗啉衍生物生物活性的物理和化学性质至关重要 (Franklin 等,2011)。

合成和生物活性

新衍生物的合成及其对生物活性的评估,包括抗自由基和抗炎作用,一直是重要的研究领域。例如,通过涉及吗啉-4-胺的反应合成的新的 5,6-二氢-1,3-噻嗪-4-酮衍生物显示出高抗自由基和抗炎活性。这些发现强调了基于吗啉的化合物在治疗与氧化应激和炎症相关的疾病中的治疗潜力 (Kulakov 等,2015)。

抗肿瘤特性

对吗啉衍生物在抗癌应用中的探索已经导致了具有有希望的抗肿瘤特性的化合物的鉴定。对 N-(5-R-苄基-1,3-噻唑-2-基)-4,5-二氢-1H-咪唑-2-甲酰胺的研究表明,这些分子表现出显着的抗癌活性,使其成为新的抗癌剂的潜在候选者 (Horishny 等,2020)。

安全和危害

The safety data sheet for a similar compound, [2-(Morpholin-4-ylmethyl)phenyl]methanamine, indicates that it is considered hazardous . It can cause severe skin burns and eye damage, and is harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

作用机制

Target of Action

The primary target of [4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine is the H+,K±ATPase enzyme . This enzyme is a key therapeutic target for ulcer diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease .

Mode of Action

The compound interacts with the H+,K±ATPase enzyme at different pH levels . The interaction mechanism was studied by induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations of two forms (neutral and protonated form) of the compound . The binding free energy of the protonated form is higher than that of the neutral form of the compound, and the protonated form could be a powerful inhibitor of H+,K±ATPase .

Biochemical Pathways

The compound affects the biochemical pathway involving the H+,K±ATPase enzyme. This enzyme engages in 2K+/2H+/1ATP electroneutral ion exchange to generate a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell .

Pharmacokinetics

The compound’s interaction with its target enzyme at different ph levels suggests that its bioavailability may be influenced by the ph of the environment .

Result of Action

The compound’s action results in the inhibition of the H+,K±ATPase enzyme . This inhibition can potentially be used in the treatment of ulcer diseases .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . The compound’s inhibition activity increases significantly as the pH value decreases .

属性

IUPAC Name |

[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c10-5-9-11-8(7-14-9)6-12-1-3-13-4-2-12/h7H,1-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCXAKNUBFHQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CSC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Morpholin-4-ylmethyl)-1,3-thiazol-2-yl]methanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

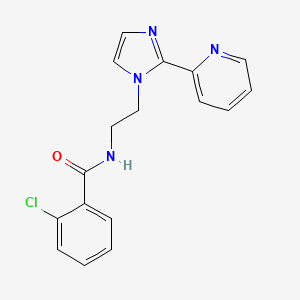

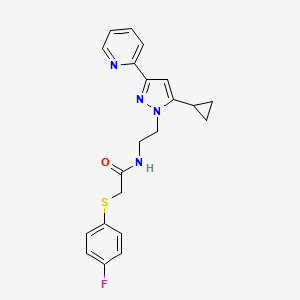

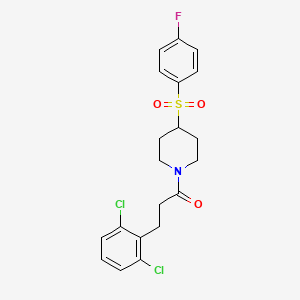

![2-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline](/img/structure/B2778936.png)

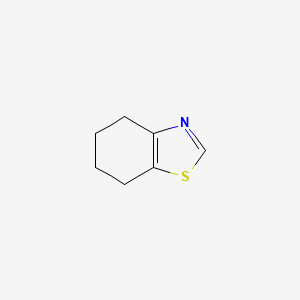

![1-(3,5-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2778940.png)

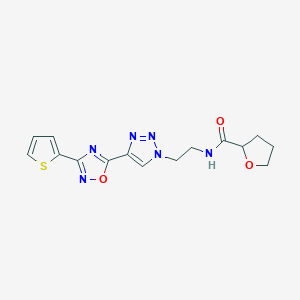

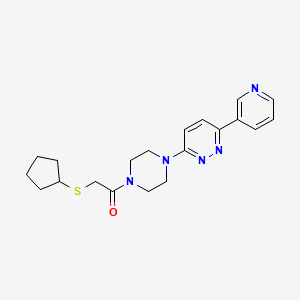

![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)